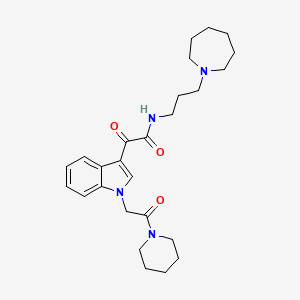

N-(3-(azepan-1-yl)propyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

N-(3-(azepan-1-yl)propyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetically derived acetamide compound featuring a 1H-indol-3-yl core substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group at the N1 position. The acetamide nitrogen is further modified with a 3-(azepan-1-yl)propyl chain, introducing dual heterocyclic motifs (azepane and piperidine).

The synthesis of such compounds likely involves Pd-catalyzed amidation or cyclization strategies (as seen in pyridoindole derivatives ), coupled with nucleophilic substitutions to install the azepane and piperidine moieties. Reaction conditions, such as ethanol and piperidine at 0–5°C , may optimize yields for intermediates.

Properties

IUPAC Name |

N-[3-(azepan-1-yl)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N4O3/c31-24(29-17-8-3-9-18-29)20-30-19-22(21-11-4-5-12-23(21)30)25(32)26(33)27-13-10-16-28-14-6-1-2-7-15-28/h4-5,11-12,19H,1-3,6-10,13-18,20H2,(H,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFIXOUSHSDKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(azepan-1-yl)propyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic compound with potential applications in pharmacology, particularly in cancer therapy and neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| IUPAC Name | N-[3-(azepan-1-yl)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

| Molecular Formula | C26H36N4O3 |

| Molecular Weight | 452.599 g/mol |

| Purity | Typically ≥ 95% |

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets involved in various biological pathways, including apoptosis and cell proliferation. The structural components, particularly the indole and piperidine moieties, may facilitate binding to protein targets, influencing their activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. A study highlighted that derivatives of piperidine have shown promising results in inducing apoptosis in tumor cells. For instance, compounds with a spirocyclic structure demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

In vitro studies have shown that N-(3-(azepan-1-yl)propyl)-2-oxo compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's effectiveness is attributed to its ability to modulate pathways involved in cancer cell survival and proliferation.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects. Compounds similar to N-(3-(azepan-1-yl)propyl)-2-oxo have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. These studies indicate that they may exert dual cholinesterase inhibition and antioxidant effects, which are crucial for mitigating neurodegeneration .

Case Studies and Research Findings

Several case studies have explored the biological activities of related compounds:

- Cytotoxicity Study : A compound structurally related to N-(3-(azepan-1-yl)propyl)-2-oxo was tested against FaDu hypopharyngeal tumor cells. Results indicated a significant reduction in cell viability compared to controls, suggesting strong anticancer potential .

- Neuroprotection in Animal Models : In a rat model of Alzheimer's disease, a similar piperidine derivative demonstrated significant improvements in cognitive function and reductions in amyloid-beta plaque formation, indicating potential therapeutic applications for cognitive disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several acetamide-indole derivatives, differing in substituents, heterocycles, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

*Molecular formula estimation for the target compound: Likely C₂₇H₃₅N₅O₃ (based on structural dissection).

Key Structural Differences and Implications

Dual Heterocyclic Motifs : The target compound uniquely combines azepane (7-membered ring) and piperidine (6-membered ring) groups. This contrasts with compounds like (piperidine only) and (azepane only). Larger rings like azepane may enhance membrane permeability but reduce solubility compared to smaller heterocycles .

Electron-Deficient Groups : Unlike sulfonyl or trifluoromethyl groups in , the target compound lacks strong electron-withdrawing substituents, suggesting distinct electronic profiles for receptor binding.

Pharmacological and Physicochemical Trends

- Bioavailability : Simplified analogs like (N-propyl) likely exhibit superior oral absorption due to lower molecular weight (<250 Da) and fewer rotatable bonds. In contrast, the target compound’s size (~460–500 Da) may limit passive diffusion .

- Receptor Affinity : The dual heterocycles in the target compound could improve affinity for targets like serotonin or kinase receptors, as seen in indole-based pharmaceuticals .

- Solubility : Polar groups (e.g., sulfonyl in ) enhance aqueous solubility, whereas the target compound’s apolar azepane/piperidine rings may necessitate formulation aids.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(azepan-1-yl)propyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide?

- Methodology : A plausible approach involves coupling indol-3-yl-2-oxo-acetyl chloride intermediates with amines. For example, synthesizing the indole core via alkylation of 1H-indole with 2-oxo-2-(piperidin-1-yl)ethyl chloride, followed by condensation with N-(3-(azepan-1-yl)propyl)acetamide using coupling agents like HOBt/EDC in DMF (40°C, overnight) . Purification via column chromatography or recrystallization ensures product integrity.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Based on structurally related amides and azepane derivatives, prioritize PPE (gloves, lab coat, goggles), fume hood use, and avoidance of dust inhalation. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. Store in a cool, dry place under nitrogen to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : High-resolution ¹H/¹³C NMR can confirm the indole backbone, azepane, and piperidine substituents. Advanced 2D NMR (e.g., 1,1-ADEQUATE) resolves overlapping signals in the indole and acetamide regions. X-ray crystallography is recommended for absolute stereochemical confirmation . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during the cyclization of intermediates?

- Methodology : Adjust solvent polarity (e.g., DMF vs. THF) and base strength (e.g., potassium t-butoxide vs. NaH) to favor intramolecular aldol-type cyclization. Kinetic studies (TLC monitoring) can identify optimal reaction times, while temperature gradients (0–5°C vs. room temperature) may suppress side reactions . Computational modeling (DFT) aids in predicting transition states for cyclization barriers.

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

- Methodology : Compare NMR chemical shifts across batches to detect impurities (e.g., unreacted starting materials). Use deuterated solvents (DMSO-d6) to stabilize labile protons. For ambiguous NOE correlations, employ variable-temperature NMR or isotopic labeling. Cross-validate with independent syntheses (e.g., alternative coupling reagents) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in downstream functionalization?

- Methodology : Perform Hammett analysis on substituted indole derivatives to correlate electron-withdrawing/donating groups with reaction rates. For example, introduce nitro or methoxy groups at the indole 5-position and monitor their impact on nucleophilic acyl substitution at the acetamide moiety . Electrochemical studies (cyclic voltammetry) can further elucidate redox behavior.

Q. What in silico approaches predict the compound’s binding affinity for biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.